molecular formula C10H15NO3 B3093715 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- CAS No. 1247618-34-3

1-Propanol, 3-(5-amino-2-methoxyphenoxy)-

Cat. No.: B3093715
CAS No.: 1247618-34-3
M. Wt: 197.23 g/mol
InChI Key: YSAHACBSOUYKPZ-UHFFFAOYSA-N
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Description

1-Propanol, 3-(5-amino-2-methoxyphenoxy)- is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is known for its unique structure, which includes an amino group and a methoxyphenoxy group attached to a propanol backbone. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- typically involves the reaction of 5-amino-2-methoxyphenol with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the carbon atom of the chloropropanol, displacing the chloride ion and forming the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Propanol, 3-(5-amino-2-methoxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanol, 3-(5-amino-2-methoxyphenoxy)- is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, coatings, and adhesives due to its unique chemical properties[][4].

Mechanism of Action

The mechanism of action of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenoxy group can interact with hydrophobic pockets, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

1-Propanol, 3-(5-amino-2-methoxyphenoxy)- can be compared with similar compounds like 3-Amino-1-propanol and 3-(5-amino-2-methoxyphenyl)-1-propanol. These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the methoxyphenoxy group in 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- imparts unique chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

3-(5-amino-2-methoxyphenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-8(11)7-10(9)14-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAHACBSOUYKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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